![molecular formula C15H26N2 B2959841 1-(3-Methyl-1-adamantyl)piperazine CAS No. 906789-25-1](/img/structure/B2959841.png)
1-(3-Methyl-1-adamantyl)piperazine
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Overview
Description
1-(3-Methyl-1-adamantyl)piperazine is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
This compound contains a total of 46 bonds; 20 non-H bonds, 1 rotatable bond, 5 six-membered rings, 3 eight-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
Piperazine derivatives, including this compound, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.38 and a molecular formula of C15H26N2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Reactivity Properties and Adsorption Behavior
The study by Al-Ghulikah et al. (2021) investigates the local reactive properties, ALIE, and Fukui functions of a compound similar to 1-(3-Methyl-1-adamantyl)piperazine. The research includes density functional theory (DFT) method analyses and molecular dynamics (MD) simulations to explore interactions with water molecules, providing insights into potential pharmaceutical applications due to the compound's stability at temperatures higher than critical for the human body (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
El-Abdullah et al. (2015) synthesized derivatives of this compound, demonstrating significant antimicrobial activity against certain strains of bacteria and yeast-like fungus Candida albicans. Additionally, some compounds exhibited hypoglycemic activity in diabetic rats, highlighting potential therapeutic applications (El-Abdullah et al., 2015).
Structural and Spectroscopic Characterization
El-Emam et al. (2012) performed quantum chemical calculations and vibrational wavenumber analyses on a chemotherapeutic agent structurally related to this compound. The study provides a comprehensive understanding of the molecule's structural properties, aiding in the development of pharmaceuticals (El-Emam et al., 2012).
Antimicrobial and Anti-Inflammatory Activity
Research by Al-Abdullah et al. (2014) shows that certain derivatives of this compound have potent antibacterial activity and can produce anti-inflammatory effects in rats. This suggests potential for developing new antimicrobial and anti-inflammatory drugs (Al-Abdullah et al., 2014).
Mechanism of Action
Future Directions
Adamantyl-based compounds, including 1-(3-Methyl-1-adamantyl)piperazine, are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities. Their values in drug design are chronicled as multi-dimensional . The synthesis of modified and customised chalcones is becoming more popular than ever before .
properties
IUPAC Name |
1-(3-methyl-1-adamantyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHNONTZHVMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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